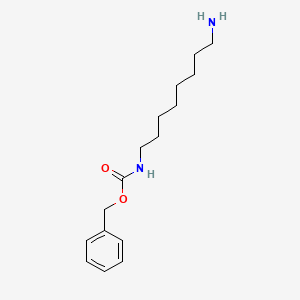

Benzyl (8-aminooctyl)carbamate

描述

Benzyl (8-aminooctyl)carbamate, also known as this compound, is a polar organic compound with the molecular formula C16H26N2O2 and a molecular weight of 278.39 g/mol. This compound has gained attention in the scientific community due to its various applications in research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (8-aminooctyl)-, phenylmethyl ester typically involves the reaction of 8-aminooctanol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production methods for carbamic acid, (8-aminooctyl)-, phenylmethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

化学反应分析

Types of Reactions

Benzyl (8-aminooctyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates.

科学研究应用

Synthesis and Chemical Properties

Benzyl (8-aminooctyl)carbamate can be synthesized through several methods, including the protection of amines and subsequent carbamation. The synthesis often involves using protecting groups to facilitate the formation of the desired carbamate structure without unwanted side reactions. For instance, one method involves starting from 8-aminooctanol, which is then treated with benzyl chloroformate under basic conditions to yield the carbamate .

Biological Activities

Anticancer Properties:

this compound has shown promising anticancer properties in various studies. In vitro experiments have indicated that it can induce apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism appears to involve the modulation of apoptotic pathways, which is critical for cancer treatment.

Targeted Drug Delivery:

The compound's structure allows it to function as a carrier for targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and efficacy of drugs, particularly in targeting specific tissues or cells .

Applications in Drug Development

Drug Design:

The unique properties of this compound make it a candidate for drug design, especially in developing small molecule inhibitors targeting specific proteins involved in cancer progression. Its ability to recruit cellular machinery for targeted degradation of oncogenic proteins has been highlighted in recent studies, showcasing its utility in therapeutic strategies against various cancers .

Formulation Science:

In formulation science, this compound is explored as a component in cosmetic formulations due to its skin compatibility and potential moisturizing effects. Its incorporation into creams and lotions can enhance product stability and efficacy .

Case Studies

作用机制

The mechanism of action of carbamic acid, (8-aminooctyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, altering their permeability and affecting cellular processes.

相似化合物的比较

Similar Compounds

- Carbamic acid, (8-aminooctyl)-, methyl ester

- Carbamic acid, (8-aminooctyl)-, ethyl ester

- Carbamic acid, (8-aminooctyl)-, propyl ester

Uniqueness

Benzyl (8-aminooctyl)carbamate is unique due to its phenylmethyl ester group, which imparts distinct chemical properties such as increased hydrophobicity and stability compared to its methyl, ethyl, and propyl counterparts .

生物活性

Benzyl (8-aminooctyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its chemical structure, which features a benzyl group attached to an octyl chain with an amino group and a carbamate functional group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. Research indicates that it may inhibit specific kinases involved in cell signaling, particularly in cancer and inflammatory pathways. For instance, studies have shown that it can modulate the activity of Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell receptor signaling .

Biological Activities

-

Anticancer Activity :

- This compound has demonstrated potential anticancer properties. In vitro studies revealed its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cell cycle progression and activation of apoptotic pathways .

- A study reported that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its efficacy as a chemotherapeutic agent .

-

Anti-inflammatory Effects :

- The compound has shown promising results in reducing inflammation markers in various models. For example, it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

- Its mechanism appears to involve the modulation of NF-κB signaling pathways, which are crucial for the inflammatory response.

-

Neuroprotective Properties :

- Recent investigations suggest that this compound may exert neuroprotective effects. In neuronal cell cultures, it was found to protect against oxidative stress-induced cell death by enhancing the expression of antioxidant enzymes .

- This property is particularly relevant for neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Study 1: Anticancer Efficacy

A study conducted on human leukemia cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong cytotoxicity against these cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis |

| Ramos | 12 | Inhibition of BTK signaling |

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, this compound was administered to macrophages stimulated with LPS. Results showed a significant decrease in TNF-α and IL-6 levels.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 350 | 200 |

| Benzyl Compound | 150 | 80 |

属性

IUPAC Name |

benzyl N-(8-aminooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJSKSDZXQOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340181 | |

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66095-19-0 | |

| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。